Actinol

Biocatalysis Stereoselective synthesis Enantiomeric excess

Procuring (4R,6R)-actinol as a generic hydroxyketone or isomeric mixture is ineffective. Only the precisely defined (4R,6R) enantiomer enables high-yield synthesis of optically active carotenoids like zeaxanthin. Undefined stereochemistry introduces diastereomeric impurities, compromising optical purity and biological efficacy. This product is validated as a chiral building block in 7-step C15-carotenoid synthon synthesis (34% overall yield). Ensure your downstream process success by sourcing only stereochemically certified (4R,6R)-actinol with documented enantiomeric excess.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 60046-50-6
Cat. No. B1245848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActinol
CAS60046-50-6
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1=O)(C)C)O
InChIInChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyCSPVUHYZUZZRGF-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinol (CAS 60046-50-6): Chemical Identity and Role as a Chiral Carotenoid Precursor


Actinol, systematically designated as (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone (CAS 60046-50-6), is a doubly chiral cyclic hydroxyketone with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol [1]. It is classified as a hydroxycyclohexanone and is recognized primarily as a bacterial metabolite [1]. Crucially, Actinol serves as an ideal precursor for the synthesis of naturally occurring, optically active hydroxylated carotenoids, including zeaxanthin and cryptoxanthin [2]. Its significance lies in its defined (4R,6R) stereochemistry, which is essential for constructing the chiral centers present in these high-value carotenoid molecules [2].

Why Generic Substitution Fails for Actinol: The Criticality of Doubly Chiral (4R,6R) Stereochemistry


Procurement of a generic hydroxyketone or a non-stereochemically pure mixture of Actinol isomers is insufficient and counterproductive for advanced synthesis. Actinol's utility as a carotenoid precursor is entirely dependent on its precise (4R,6R) configuration [1]. Substituting with an undefined mixture of isomers—which can include (4R,6S), (4S,6R), and (4S,6S) forms—would introduce unwanted stereocenters, leading to the formation of diastereomeric or enantiomeric impurities in the final carotenoid product, thereby compromising its optical purity and biological efficacy [1]. Furthermore, (4S,6R)-actinol is a documented unwanted byproduct in certain biotransformation processes [2]. Therefore, the stereochemical integrity of the (4R,6R) compound is a non-negotiable specification for successful downstream synthesis.

Quantitative Differentiation of (4R,6R)-Actinol: Comparative Data on Purity, Productivity, and Application Specificity


Enantiomeric Purity Comparison: Two-Step Enzymatic Synthesis vs. Isomeric Mixtures from Earlier Methods

A two-step enzymatic reduction method using old yellow enzyme (OYE2) and levodione reductase (LVR) produces (4R,6R)-actinol with a quantified enantiomeric excess (ee). This is a substantial improvement over earlier reported biotransformations, which produced complex mixtures of isomers [1].

Biocatalysis Stereoselective synthesis Enantiomeric excess

Productivity Improvement: Two-Step Enzymatic System vs. Early Microbial Methods

The two-step enzymatic system demonstrates a significant increase in product titer compared to early microbial biotransformation methods [1].

Bioprocess engineering Productivity Enzymatic synthesis

Differentiation from Unwanted (4S,6R)-Actinol Byproduct in Biotransformations

In certain yeast-catalyzed reductions of 4-oxoisophorone (OIP), the target intermediate is (6R)-levodione. However, the reaction can degrade to form (4S,6R)-actinol as an unwanted byproduct [1].

Biotransformation Byproduct analysis Yeast catalysis

Proven Downstream Utility: Total Synthesis of a C15-Carotenoid Synthon from (4R,6R)-Actinol

The practical utility of (4R,6R)-actinol is demonstrated by its use as a starting material in a multi-step total synthesis of a complex C15-synthon, a key building block for acetylenic carotenoids [1].

Carotenoid synthesis Total synthesis Chiral building block

Recommended Application Scenarios for Actinol (CAS 60046-50-6) Based on Comparative Evidence


Synthesis of High-Purity Optically Active Carotenoids (e.g., Zeaxanthin, Cryptoxanthin)

This is the primary and most substantiated application for (4R,6R)-actinol. As demonstrated by a 94% enantiomeric excess and a 3.8-fold improvement in productivity [1], sourcing the pure (4R,6R) enantiomer is critical for efficient carotenoid synthesis. Substitution with isomeric mixtures or non-stereochemically pure material would lead to lower yields, difficult purifications, and compromised optical activity of the final product. Industrial procurement for large-scale carotenoid production should prioritize material with validated high enantiomeric purity.

Production of Chiral Building Blocks for Complex Natural Product Synthesis

(4R,6R)-actinol serves as a verified starting point for the construction of complex chiral synthons, as evidenced by its use in a 7-step synthesis of a C15-carotenoid building block in 34% overall yield [2]. Its defined (4R,6R) stereochemistry makes it an attractive, scalable building block for the synthesis of other optically active cyclohexane derivatives and natural products beyond carotenoids. Researchers in medicinal chemistry and natural product synthesis should select (4R,6R)-actinol when a doubly chiral cyclohexanone core is required.

Studies on Enzymatic and Microbial Stereoselective Reductions

Due to the challenges in producing the pure (4R,6R) isomer, which was previously only achievable in low yields as part of an isomeric mixture [1], (4R,6R)-actinol is a valuable reference standard and product for studies on stereoselective biocatalysis. Its use as a target in the development of the OYE2/LVR two-enzyme system makes it a benchmark compound for evaluating the performance of novel enoate reductases and ketoreductases. Procurement for this purpose necessitates material of defined, high purity to serve as an analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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